(S)-3-(3-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
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Overview
Description
(S)-3-(3-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a phenoxy group, which is further substituted with a 2-chloro-5-iodobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group on the tetrahydrofuran ring.
Substitution with 2-Chloro-5-iodobenzyl Group: This step can be carried out using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group or the tetrahydrofuran ring.
Reduction: Reduction reactions could target the halogenated benzyl group, potentially removing the chlorine or iodine atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a dehalogenated derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(3-(2-Chloro-5-bromobenzyl)phenoxy)tetrahydrofuran: Similar structure but with a bromine atom instead of iodine.
(S)-3-(3-(2-Chloro-5-fluorobenzyl)phenoxy)tetrahydrofuran: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (S)-3-(3-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran may confer unique reactivity and biological activity compared to its analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
CAS No. |
2227199-33-7 |
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Molecular Formula |
C17H16ClIO2 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S)-3-[3-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane |
InChI |
InChI=1S/C17H16ClIO2/c18-17-5-4-14(19)10-13(17)8-12-2-1-3-15(9-12)21-16-6-7-20-11-16/h1-5,9-10,16H,6-8,11H2/t16-/m0/s1 |
InChI Key |
JPOOIELOMCXLOZ-INIZCTEOSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=CC(=C2)CC3=C(C=CC(=C3)I)Cl |
Canonical SMILES |
C1COCC1OC2=CC=CC(=C2)CC3=C(C=CC(=C3)I)Cl |
Origin of Product |
United States |
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